3-chloro-2-(difluoromethyl)-5-iodothiophene
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Overview
Description
3-chloro-2-(difluoromethyl)-5-iodothiophene is a heterocyclic compound that contains chlorine, fluorine, and iodine atoms attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of 3-chloro-2-(difluoromethyl)-5-iodothiophene typically involves the introduction of the chloro, difluoromethyl, and iodo substituents onto the thiophene ring. One common method involves the halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) for chlorination, and iodine monochloride (ICl) for iodination. The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide under specific reaction conditions .
Chemical Reactions Analysis
3-chloro-2-(difluoromethyl)-5-iodothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Heck and Sonogashira couplings to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
3-chloro-2-(difluoromethyl)-5-iodothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-(difluoromethyl)-5-iodothiophene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic function .
Comparison with Similar Compounds
3-chloro-2-(difluoromethyl)-5-iodothiophene can be compared with other halogenated thiophene derivatives, such as:
3-chloro-2-(trifluoromethyl)-5-iodothiophene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical reactivity and biological activity.
3-bromo-2-(difluoromethyl)-5-iodothiophene: Contains a bromine atom instead of chlorine, which can affect its reactivity in substitution and coupling reactions.
The unique combination of chlorine, difluoromethyl, and iodine substituents in this compound imparts distinct chemical properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
2639443-86-8 |
---|---|
Molecular Formula |
C5H2ClF2IS |
Molecular Weight |
294.5 |
Purity |
95 |
Origin of Product |
United States |
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